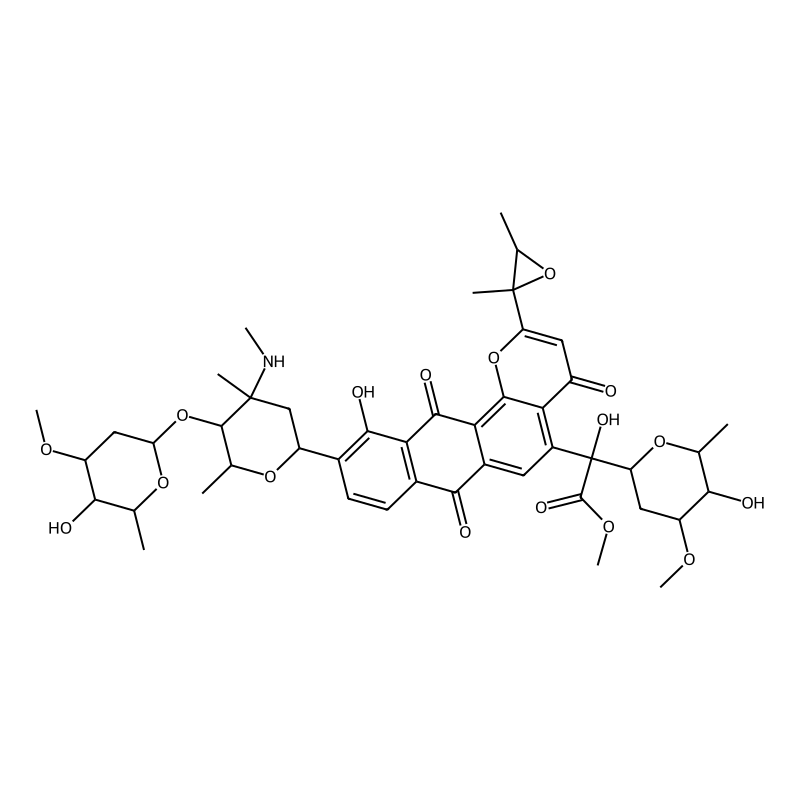

Altromycin C

Content Navigation

O-glycosidic antibiotics hydrolyze, compromising ADC payloads and assay reproducibility. Altromycin C, with stable C-glycosidic linkages and an epoxide, solves this. Key advantages: • Hydrolytically stable for intact linker chemistry. • Threading intercalation enables precise guanine N7 alkylation. • MIC 0.2-3.12 µg/mL against Gram-positive bacteria for novel antibiotics. • Superior DNA structure probe. Supplied with analytical docs for immediate use.

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

solubility

Synonyms

Canonical SMILES

Purity

Package Size

Altromycin C is a potent, anthraquinone-derived antitumor antibiotic belonging to the pluramycin class. Characterized by a complex core, unique C-glycosidic aminosugar linkages, and a highly reactive epoxide moiety, it functions as a highly specific DNA-alkylating agent. In industrial and advanced research settings, Altromycin C is procured primarily for its ability to intercalate DNA via a threading mechanism and covalently modify the N7 position of guanine. Its hydrolytic stability—conferred by its C-glycosidic bonds—and its solubility in polar aprotic solvents like DMSO make it a superior precursor for targeted payload development and a robust molecular probe compared to traditional, degradation-prone O-glycosylated antibiotics [1].

Research Fit

Substituting Altromycin C with generic anthracyclines, simpler DNA intercalators, or other pluramycin-class analogs (such as hedamycin or kapurimycin) fundamentally compromises assay precision and formulation stability. Unlike standard O-glycosylated antibiotics that rapidly degrade under hydrolytic conditions, Altromycin C utilizes a C-glycosidic linkage that resists enzymatic and chemical cleavage, ensuring intact payload delivery during complex conjugations. Furthermore, its specific stereochemical configuration dictates a unique threading intercalation mechanism—positioning the disaccharide in the minor groove and the epoxide in the major groove—which drives highly sequence-specific guanine N7 alkylation. Generic substitutes lack this precise dual-groove recognition, resulting in off-target DNA adducts, altered cytotoxicity profiles, and irreproducible strand breakage in high-fidelity screening models [1].

Substitution Risk

O-glycosidic pluramycins (e.g., pluramycin A, hedamycin) may exhibit different stability and toxicity profiles; the C-glycosidic linkage in Altromycin C is reported to provide higher acid stability, potentially shifting assay outcomes.

Variations in R1 amino substitution (-NH2, -NHCH3, -N(CH3)2) and glycoside architecture may alter target interaction and biological response; structural identity verification is advised.

C-Glycosidic Bond Stability for Formulation Integrity

Altromycin C features specialized C-glycosidic linkages connecting its aminosugar moieties to the anthraquinone core. Compared to conventional O-glycosylated antibiotics (e.g., standard anthracyclines), which are highly susceptible to hydrolytic and enzymatic cleavage in aqueous or acidic environments, the C-C bond in Altromycin C provides exceptional chemical stability. This structural feature prevents premature degradation during complex synthetic workflows, such as linker attachment for antibody-drug conjugates (ADCs), ensuring that the active pharmacophore remains intact [1].

| Evidence Dimension | Resistance to hydrolytic cleavage |

| Target Compound Data | Altromycin C (Stable C-glycosidic linkage) |

| Comparator Or Baseline | Conventional O-glycosylated anthracyclines (Hydrolytically labile O-glycosidic linkage) |

| Quantified Difference | Significant reduction in premature sugar cleavage under physiological and synthetic conditions |

| Conditions | Aqueous formulation and synthetic conjugation workflows |

Ensures high-yield recovery and long-term stability when utilized as a payload in targeted drug delivery systems or prolonged in vitro assays.

vs. Pluramycins: O-glycosidic

Precision DNA Alkylation via Threading Intercalation

The biological efficacy of Altromycin C is driven by its highly specific interaction with duplex DNA. Unlike simple intercalators that merely insert between base pairs, Altromycins utilize a threading mechanism where the planar core intercalates, the bulky disaccharide anchors in the minor groove, and the reactive epoxide is precisely positioned in the major groove. This geometry restricts nucleophilic attack exclusively to the N7 position of guanine in specific sequences. Comparative studies on pluramycins demonstrate that altering the epoxide stereochemistry (as seen in kapurimycin A3 vs. altromycin analogs) shifts the sequence specificity from 5'-AG-3' to 5'-GG-3' alkylation, proving that the exact structural configuration of the Altromycin is non-substitutable for targeted DNA damage [1].

| Evidence Dimension | DNA sequence alkylation specificity |

| Target Compound Data | Altromycin class (Highly specific major-groove epoxide positioning) |

| Comparator Or Baseline | Altered-epoxide pluramycins (e.g., kapurimycin A3) |

| Quantified Difference | Shift in sequence selectivity (5'-AG-3' vs 5'-GG-3') based on exact stereochemical configuration |

| Conditions | High-resolution gel electrophoresis and DNA strand breakage assays |

Critical for researchers requiring precise, sequence-directed DNA lesions rather than random genomic toxicity.

Baseline Gram-Positive Antibacterial Activity

As a baseline metric of its bioactivity, the altromycin complex exhibits potent in vitro antibacterial properties, specifically targeting Gram-positive organisms. Fermentation and isolation studies of the altromycin family demonstrate Minimum Inhibitory Concentrations (MICs) ranging from 0.2 to 3.12 µg/mL against various strains of Streptococci and Staphylococci. This high intrinsic potency, coupled with its unique mechanism of action, differentiates Altromycin C from standard broad-spectrum antibiotics that often face established efflux and enzymatic resistance mechanisms, making it a valuable scaffold for novel antimicrobial development [1].

| Evidence Dimension | Minimum Inhibitory Concentration (MIC) |

| Target Compound Data | Altromycin complex (0.2 - 3.12 µg/mL) |

| Comparator Or Baseline | Standard broad-spectrum antibiotics |

| Quantified Difference | Sustained sub-microgram to low-microgram potency against specific Gram-positive bacteria |

| Conditions | In vitro antimicrobial susceptibility testing |

Provides a quantifiable benchmark of biological activity for quality control and validates its utility as a precursor for next-generation antimicrobials.

DNA-Alkylating Payloads for ADCs

Due to its highly stable C-glycosidic linkages [2.8] and potent epoxide-driven cytotoxicity, Altromycin C is an ideal candidate for integration into antibody-drug conjugates (ADCs) or peptide-drug conjugates. Its resistance to premature hydrolysis ensures that the molecule remains intact during circulation and linker-chemistry processing, delivering sequence-specific DNA damage only upon reaching the target cell[1].

Molecular Probes for DNA Sequence Specificity

The unique threading intercalation mechanism of Altromycin C makes it a superior molecular probe for mapping DNA structures. Researchers can utilize its precise guanine N7 alkylation to study DNA groove dimensions, protein-DNA interactions, and the sequence-dependent susceptibility of genomic regions to targeted alkylating agents [2].

Scaffold for Anti-Gram-Positive Therapeutics

With intrinsic MICs in the 0.2–3.12 µg/mL range against Streptococci and Staphylococci, Altromycin C serves as a robust starting material for the synthesis of next-generation antibiotics. Its distinct pluramycin-like structure bypasses many traditional resistance mechanisms, making it highly relevant for combating drug-resistant Gram-positive infections [3].

Application Fit Matrix

References

- [1] Lu, C., et al. "Naturally Occurring Chromone Glycosides: Sources, Bioactivities, and Spectroscopic Features." Molecules 26.24 (2021): 7646.

- [2] Hansen, M., and Hurley, L. "Altromycin B threads the DNA helix interacting with both the major and the minor grooves to position itself for site-directed alkylation of guanine N7." Journal of the American Chemical Society 117.9 (1995): 2421-2429.

- [3] Jackson, M., et al. "Altromycins, Novel Pluramycin-Like Antibiotics. I. Taxonomy of the Producing Organism, Fermentation and Antibacterial Activity." The Journal of Antibiotics 43.3 (1990): 223-228.

XLogP3

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

Appearance

Storage

2: Brill GM, McAlpine JB, Whittern DN, Buko AM. Altromycins, novel pluramycin-like antibiotics. II. Isolation and elucidation of structure. J Antibiot (Tokyo). 1990 Mar;43(3):229-37. PubMed PMID: 2324008.

Explore Compound Types